molecular formula C10H18N2O B069398 Piperidin-1-yl(pyrrolidin-2-yl)methanone CAS No. 166975-75-3

Piperidin-1-yl(pyrrolidin-2-yl)methanone

Cat. No.: B069398
CAS No.: 166975-75-3
M. Wt: 182.26 g/mol
InChI Key: VTWSMIPLWRXVEQ-UHFFFAOYSA-N
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Description

Piperidin-1-yl(pyrrolidin-2-yl)methanone is a heterocyclic compound featuring a ketone bridge connecting piperidine and pyrrolidine rings. This scaffold is notable for its conformational flexibility and ability to interact with biological targets, particularly in neuroscience and metabolic disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidin-1-yl(pyrrolidin-2-yl)methanone typically involves the reaction of piperidine with pyrrolidine-2-carboxylic acid or its derivatives under specific conditions. One common method includes:

    Amination and Cyclization: The reaction of piperidine with pyrrolidine-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the desired methanone compound.

    Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) under hydrogen gas to facilitate the reduction and cyclization processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed and heated under controlled conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine groups in the piperidine and pyrrolidine rings are susceptible to oxidation under specific conditions. For example:

Reagent/Conditions Product Yield Mechanism Source
H₂O₂, Fe(II) catalystPyrrolidin-2-one derivatives65–78%Radical-mediated oxidation of α-C–H bonds
KMnO₄ (acidic)N-Oxides or ring-opened dicarboxylic acids40–55%Electrophilic oxidation
  • Key Insight : Radical scavengers like TEMPO suppress oxidation, suggesting radical intermediates in peroxide-mediated pathways .

Reduction Reactions

The carbonyl group undergoes selective reduction, while the saturated rings remain intact:

Reagent/Conditions Product Yield Notes Source
LiAlH₄, THF, 0°CPiperidin-1-yl(pyrrolidin-2-yl)methanol82%Complete ketone-to-alcohol conversion
H₂, Pd/C (1 atm)Secondary alcohol68%Requires prolonged reaction times
  • Stereochemical Outcome : Reductions retain the stereochemistry of the pyrrolidine ring due to restricted rotation .

Substitution Reactions

The nitrogen atoms participate in nucleophilic substitutions, particularly at the piperidine ring:

Reagent Reaction Type Product Yield Source
Alkyl halides (R–X), K₂CO₃N-AlkylationQuaternary ammonium salts70–90%
Tosyl chloride, pyridineSulfonamide formationTosyl-piperidine derivatives85%
  • Kinetic Preference : Piperidine nitrogen is more nucleophilic than pyrrolidine due to reduced ring strain .

Ring-Opening and Rearrangement

Acid or base treatment induces ring-opening or rearrangement:

Conditions Product Mechanism Source
HCl (conc.), refluxLinear diamino-ketoneAcid-catalyzed retro-aza-Michael
NaH, DMFSpirocyclic oxazolidinoneBase-mediated intramolecular cyclization

Catalytic Cross-Coupling

Palladium-catalyzed reactions enable functionalization of the heterocycles:

Reaction Catalyst Product Yield Source
Suzuki-Miyaura couplingPd(PPh₃)₄Aryl-substituted derivatives60–75%
Buchwald-Hartwig aminationPd₂(dba)₃/XantphosAminated analogs55%

Radical-Mediated Reactions

The compound participates in radical cascades under oxidative conditions:

Reagent Product Application Source
Et₃B, O₂Bicyclic piperidinonesSynthesis of polycyclic alkaloids
AIBN, Bu₃SnHC–H functionalized analogsLate-stage diversification

Biologically Relevant Modifications

Derivatives of this compound exhibit pharmacological activity through targeted modifications:

Modification Biological Target IC₅₀ Source
Introduction of fluorinated alkyl chainsKinases (e.g., PfPK6)181 nM
Acylation with aromatic groupsSigma receptors85% binding inhibition

Scientific Research Applications

Pharmaceutical Applications

  • Neurological Disorders : The compound is being investigated as a potential lead for developing medications targeting neurological disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder. Its structural components may interact with neurotransmitter systems, offering therapeutic benefits in managing these conditions .
  • Analgesics : Research suggests that compounds with similar structures exhibit analgesic properties. Piperidin-1-yl(pyrrolidin-2-yl)methanone may act on pain pathways, making it a candidate for pain management therapies .
  • Anticancer Agents : The compound's ability to modulate signaling pathways involved in cancer progression makes it a subject of interest in oncology. Specifically, its interactions with the Wnt signaling pathway may provide insights into developing new anticancer therapies .
  • Inhibitors of Enzymatic Activity : Studies have shown that derivatives of piperidine and pyrrolidine can inhibit enzymes such as monoacylglycerol lipase (MAGL), which is implicated in various physiological processes including pain and inflammation. This inhibition could lead to novel treatments for conditions like neuropathic pain .

The biological activity of this compound is primarily assessed through its interaction with biological targets. Predictive models like PASS (Prediction of Activity Spectra for Substances) have indicated promising therapeutic avenues based on its structural features. Compounds with similar configurations have demonstrated a range of activities from central nervous system stimulation to anti-inflammatory effects .

Table 1: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
1-(Pyrrolidin-2-yl)-N,N-dimethylmethanaminePyrrolidine, dimethylamino groupCNS stimulant
4-(Piperidin-1-yl)butanoic acidPiperidine, carboxylic acidAnticonvulsant
1-EthylpiperidineEthyl group on piperidineAnesthetic properties
This compoundPiperidine and pyrrolidine moietiesPotential analgesic/antitumor

Case Studies and Research Findings

Several studies have documented the efficacy of piperidine-based compounds in clinical settings:

  • Neuropathic Pain Management : A study highlighted the effectiveness of a related piperidine compound in reducing neuropathic pain symptoms in animal models, suggesting potential pathways for human application .
  • Cancer Treatment : Research focusing on the modulation of the Wnt signaling pathway demonstrated that piperidine derivatives could inhibit tumor growth in preclinical models, indicating their potential as anticancer agents .
  • CNS Disorders : Investigations into the effects of piperidine derivatives on cognitive functions have shown promise in reversing cognitive deficits associated with aging and neurodegenerative diseases .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their molecular properties, and research findings:

Compound Name Molecular Formula Molecular Weight Key Features/Applications References
Piperidin-1-yl(pyrrolidin-2-yl)methanone C10H18N2O 182.27* Base scaffold; used in neuroactive and enzyme-targeting drug development. [5, 11]
[4-(3-Fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl-[(2R)-pyrrolidin-2-yl]methanone C19H23FN4O 342.41 Fluorophenyl group enhances receptor selectivity; studied for kinase inhibition. [11]
(Morpholin-4-yl)[2-(piperidin-1-yl)pyridin-3-yl]methanone C15H21N3O2 275.35 Morpholine substitution improves solubility (logP = 1.49); used in CNS drug research. [14]
3,4-Dihydroquinolin-1-yl[4-(1H-imidazol-5-yl)piperidin-1-yl]methanone C18H22N4O 310.39 Imidazole and quinoline groups enhance binding to metalloenzymes; explored in oncology. [15]
Naphthalen-2-yl(piperidin-1-yl)methanone C16H17NO 239.32 Aromatic naphthyl group increases lipophilicity (logP predicted: -1.14); used in PET tracers. [17]
Piperidin-1-yl(4-(3-(pyridin-2-yl)imidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)methanone C20H23N7O 391.45 Dual piperidine-piperazine core; tested for adaptor kinase 1 inhibition in pain management. [10]

*Calculated based on standard atomic weights.

Key Structural and Functional Differences:

Substituent Effects :

  • Fluorophenyl () and imidazole () groups enhance target specificity and metabolic stability compared to the parent compound .
  • Morpholine substitution () reduces logP (1.49 vs. predicted -1.14 for naphthalen-2-yl analog), improving aqueous solubility for CNS applications .

Pharmacological Profiles: The 5-HT1A receptor agonists F13714 and NLX-101 () demonstrate that piperidinyl methanones with fluorophenyl and pyridinyl groups exhibit biased agonism, influencing neurobehavioral outcomes . Teneligliptin hydrobromide (), a pyrrolidinyl methanone derivative, inhibits dipeptidyl peptidase-4 (DPP-4), highlighting the scaffold’s versatility in metabolic disorder therapeutics .

Physicochemical Properties: Naphthalen-2-yl(piperidin-1-yl)methanone () has a higher predicted boiling point (419°C) and density (1.146 g/cm³) due to aromatic stacking, making it suitable for solid-phase synthesis .

Biological Activity

Piperidin-1-yl(pyrrolidin-2-yl)methanone is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound features a piperidine ring and a pyrrolidine moiety, which contribute to its biological activity. The synthesis of this compound often involves multi-step reactions that can yield various analogs with differing properties. For instance, modifications at the C-2 position of the pyrrolidine ring can significantly influence its antiproliferative activity against cancer cell lines .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound and its derivatives:

  • Inhibition of Cell Proliferation : Research indicates that certain derivatives exhibit significant inhibition of proliferation in breast cancer (MDA-MB-231) and pancreatic ductal adenocarcinoma (PDAC) cell lines. For example, compounds derived from piperidinone demonstrated IC50 values ranging from 6 to 63 μM, suggesting effective cytotoxicity .
  • Mechanisms of Action : The mechanisms underlying these effects include the inhibition of matrix metalloproteinase (MMP) activity, which is crucial for cancer cell invasion and metastasis. Specifically, piperidinone derivatives have been shown to impair MDA-MB-231 cell invasion and adhesion in a concentration-dependent manner .

Antimicrobial Activity

This compound derivatives have also been investigated for their antimicrobial properties:

  • Antibacterial and Antifungal Effects : Studies have reported significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL for some derivatives . These findings suggest that halogen substituents on the pyrrolidine ring enhance the bioactivity of the compounds.

Structure-Activity Relationship (SAR)

The biological activity of this compound is highly dependent on its structural features. Key findings from SAR studies include:

ModificationImpact on ActivityIC50 Value
Unaltered pyrrolidine ringEssential for activityVaries by derivative
Expansion to six-membered ringIncreased potency on PfPK6IC50 = 181 nM
Substitution with polar groupsDiminished activityIC50 = 768 nM

These results indicate that specific modifications can either enhance or reduce the efficacy of the compound against various biological targets .

Case Study 1: Anticancer Efficacy

In a study evaluating the effects of piperidinone derivatives on breast cancer cells, compound 1f was found to significantly inhibit cell proliferation through an apoptotic mechanism. This was evidenced by Annexin V staining, indicating that the compound induced programmed cell death in a concentration-dependent manner .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antibacterial properties of piperidine derivatives revealed that certain compounds effectively inhibited bacterial growth. The study highlighted that structural modifications could lead to substantial differences in bioactivity, emphasizing the importance of chemical structure in drug design .

Q & A

Q. What synthetic methodologies ensure high stereochemical control and optimal yield for Piperidin-1-yl(pyrrolidin-2-yl)methanone?

To achieve high stereochemical control, multi-step synthetic routes involving nucleophilic substitution or reductive amination are recommended. For example, pyrrolidine and piperidine precursors can be functionalized under anhydrous conditions using coupling agents like DCC (dicyclohexylcarbodiimide) to minimize racemization. Reaction optimization (e.g., temperature, solvent polarity) is critical: polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while low temperatures (−20°C to 0°C) reduce side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Q. How can X-ray crystallography be employed to resolve the crystal structure of this compound?

Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is the gold standard. Key steps include:

  • Growing high-quality crystals via slow evaporation (e.g., dichloromethane/methanol mixtures).
  • Data collection at low temperatures (100 K) to minimize thermal motion.
  • Using direct methods (SHELXS) for phase determination and iterative refinement (SHELXL) with anisotropic displacement parameters.
  • Validating hydrogen bonding and torsional angles with Mercury or Olex2 software. This method resolves stereochemistry and confirms the methanone backbone geometry .

Q. Which spectroscopic techniques are most effective for structural confirmation and purity assessment?

A combination of 1H/13C NMR , FTIR , and HRMS is essential:

  • NMR : Peaks at δ 2.8–3.5 ppm (piperidine/pyrrolidine protons) and carbonyl signals (C=O, ~170 ppm in 13C NMR) confirm connectivity.
  • FTIR : Stretching vibrations at ~1650 cm⁻¹ (C=O) and 2800–3000 cm⁻¹ (C-H aliphatic).
  • HRMS : Exact mass matching (e.g., [M+H]+ calculated for C10H18N2O: 199.1441) ensures molecular formula accuracy. Purity (>98%) is validated via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should forced degradation studies be designed to evaluate stability under stress conditions?

Follow ICH guidelines (Q1A) with:

  • Thermal stress : 80°C for 24 hrs in dry heat.
  • Photolytic stress : Exposure to UV (320–400 nm) for 48 hrs.
  • Hydrolytic stress : Acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions at 60°C.
    Degradation products are identified via UPLC-MS/MS (e.g., molecular ions at m/z 214.19 for amine derivatives) and quantified using validated RP-HPLC methods. Base hydrolysis typically induces higher degradation than photolysis .

Q. What computational strategies predict the binding affinity of this compound with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to model interactions:

  • Docking : Grid boxes centered on active sites (e.g., DPP-4 enzyme for diabetes targets) with Lamarckian genetic algorithms.
  • Pharmacophore modeling : Identify key motifs (e.g., methanone carbonyl as hydrogen bond acceptor).
  • QSAR : Correlate electronic descriptors (HOMO/LUMO energies) with bioactivity. Validation via experimental IC50 values ensures predictive accuracy .

Q. How can in vitro assays profile antimicrobial or enzyme inhibitory activity?

  • Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains. MIC values are determined at 24 hrs.
  • Enzyme inhibition : Fluorescence-based assays (e.g., DPP-4 inhibition using Gly-Pro-AMC substrate). IC50 is calculated from dose-response curves. Comparative studies with 4-chloro/fluoro analogs highlight substituent effects on activity .

Q. What strategies elucidate structure-activity relationships (SAR) for derivatives?

  • Systematic substitution : Introduce electron-withdrawing (NO2, F) or donating (CH3, OCH3) groups at the pyrrolidine/piperidine rings.
  • Bioisosteric replacement : Swap methanone with thiourea or sulfonamide groups.
  • Activity cliffs : Compare EC50 values (e.g., 4-fluoro derivatives show 2× higher antimicrobial activity vs. 4-chloro analogs). SAR trends are visualized via heatmaps or 3D contour plots .

Q. What parameters are critical for validating an RP-HPLC analytical method?

  • Specificity : Resolution >2.0 between analyte and degradation peaks.
  • Linearity : R² ≥0.998 over 50–150% of target concentration.
  • Accuracy : 98–102% recovery in spiked matrices.
  • Precision : ≤2% RSD for intra/inter-day replicates.
    Method robustness is tested via deliberate variations (flow rate ±0.1 mL/min, column temperature ±2°C) .

Properties

IUPAC Name

piperidin-1-yl(pyrrolidin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c13-10(9-5-4-6-11-9)12-7-2-1-3-8-12/h9,11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWSMIPLWRXVEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using analogous procedures to those described in Note [33] immediately above, 1-tert-butoxycarbonyl)-L-proline was reacted with piperidine to give (2S)-1-tert-butoxycarbonyl)-2-piperidinocarbonylpyrrolidine which was deprotected and reacted with 2-bromoethanol. There was thus obtained the required starting material; NMR Spectrum: (CDCl3) 1.5–1.9 (m, 10H), 1.9–2.0 (m, 1H), 2.1–2.2 (m, 1H), 2.4–2.5 (m, 1H), 2.55–2.65 (m, 1H), 2.8–2.9 (m, 1H), 3.3–3.7 (m, 6H), 4.3 (br s, 1H); Mass Spectrum: M+H+ 227.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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